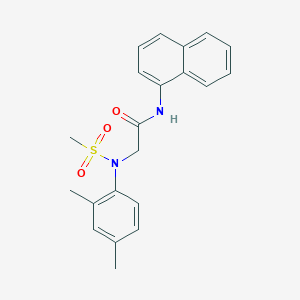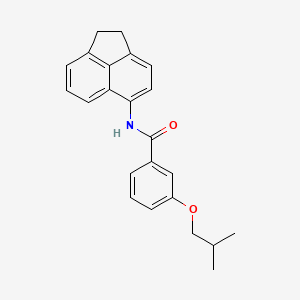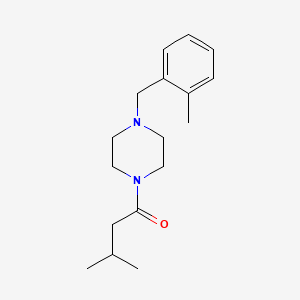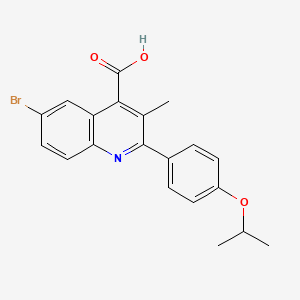
6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid is a chemical compound with potential applications in scientific research. It is a quinoline derivative with a bromine substitution at the 6 position and an isopropoxyphenyl group at the 2 position. This compound has been synthesized and studied for its potential as a research tool in various fields.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as protein kinases. It may also interact with cellular membranes and affect signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid can affect various biochemical and physiological processes. For example, it has been shown to inhibit the growth of certain cancer cells and induce apoptosis. This compound has also been studied for its potential to modulate immune responses and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid in lab experiments include its potential as a research tool for studying enzymes and cellular signaling pathways. Its fluorescent properties also make it useful for imaging studies. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid. These include further studies to understand its mechanism of action, as well as its potential as an anticancer agent and immune modulator. This compound may also have applications in drug discovery and development, as well as in the development of new imaging probes for biological studies.
Métodos De Síntesis
The synthesis of 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid has been described in the literature. One method involves the reaction of 2-chloro-4-isopropoxyphenylamine with 6-bromo-3-methylquinoline-4-carboxylic acid in the presence of a base and a coupling agent. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid has potential applications in scientific research. It has been studied as a potential inhibitor of certain enzymes and as a fluorescent probe for imaging studies. This compound has also been investigated for its potential as an anticancer agent.
Propiedades
IUPAC Name |
6-bromo-3-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-11(2)25-15-7-4-13(5-8-15)19-12(3)18(20(23)24)16-10-14(21)6-9-17(16)22-19/h4-11H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOJCACYONAOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)OC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

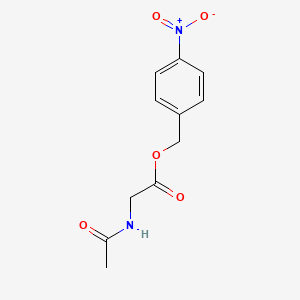
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
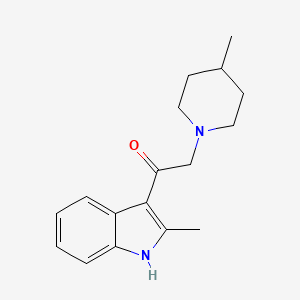
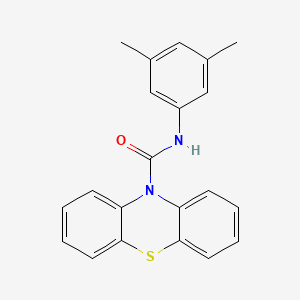
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

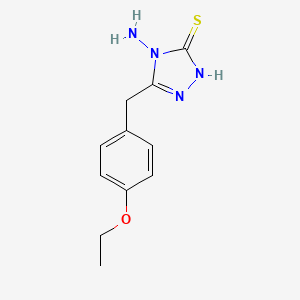
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

